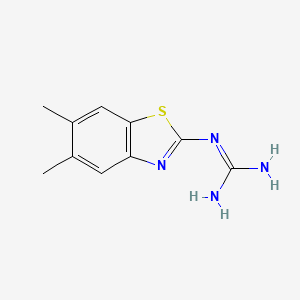

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine

描述

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 1379811-30-9, which serves as its unique molecular identifier in chemical databases worldwide. The compound's molecular formula C10H12N4S reflects its composition of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 220.3 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that clearly identifies the substitution pattern and functional group arrangement within the molecular structure.

The compound exhibits several recognized synonyms within chemical literature, including 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)guanidine and 2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine, reflecting different naming conventions employed across various chemical databases and research publications. The standardized chemical identifier systems, including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations, provide unambiguous structural descriptions that facilitate accurate identification and database searches. The compound's MDL number designation has not been established, indicating its relatively recent emergence in chemical literature.

The structural nomenclature specifically identifies the presence of methyl substituents at positions 5 and 6 of the benzothiazole ring system, with the guanidine moiety attached at the 2-position of the benzothiazole core. This precise positional information is crucial for understanding the compound's chemical behavior and distinguishing it from related benzothiazole-guanidine isomers. The compound belongs to the broader class of benzothiazole derivatives, which are characterized by their fused benzene-thiazole ring systems, combined with the distinctive guanidine functional group that imparts unique chemical properties.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1379811-30-9 |

| Molecular Formula | C10H12N4S |

| Molecular Weight | 220.3 g/mol |

| Minimum Purity Specification | 95% |

| MDL Number | Not Available |

Historical Discovery and Development

The development of this compound emerged from systematic investigations into benzothiazole-guanidine hybrid compounds, which began gaining prominence in the early 21st century as researchers explored novel synthetic approaches for creating biologically active molecules. The historical context of benzothiazole derivatives traces back to extensive research programs focused on developing antimicrobial and antiviral agents, with particular attention to compounds incorporating guanidine functionalities due to their demonstrated biological activities.

Research methodologies for synthesizing benzothiazole-guanidine compounds have evolved significantly, with early approaches involving multi-step condensation reactions between 2-aminothiophenol derivatives and various aldehydes, followed by subsequent guanidine incorporation. The development of more efficient synthetic protocols has enabled researchers to access a broader range of substituted benzothiazole-guanidine derivatives, including the specific 5,6-dimethyl variant, through optimized reaction conditions and improved catalytic systems.

The emergence of this compound specifically reflects advances in synthetic methodology that allow for precise control over substitution patterns within the benzothiazole ring system. The incorporation of methyl groups at the 5 and 6 positions represents a deliberate structural modification aimed at enhancing specific chemical or biological properties compared to unsubstituted benzothiazole-guanidine analogs. Historical synthetic approaches involved the preparation of 5,6-dimethylbenzo[d]thiazol-2-amine intermediates through reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine, followed by subsequent acetylation and guanidine incorporation steps.

The compound's development trajectory has been influenced by broader research trends in medicinal chemistry, particularly the pursuit of novel scaffolds for drug discovery applications. The benzothiazole-guanidine structural motif has demonstrated considerable utility in the development of various therapeutic agents, contributing to sustained research interest in this chemical class. Contemporary synthetic approaches have focused on developing more efficient and environmentally friendly methods for accessing these compounds, reflecting ongoing efforts to improve synthetic sustainability and scalability.

Position Within Benzothiazole-Guanidine Chemical Taxonomy

This compound occupies a distinctive position within the broader benzothiazole-guanidine chemical family, representing a specific structural variant characterized by dual methyl substitution on the benzothiazole ring system. The compound belongs to a larger taxonomic group of heterocyclic compounds that combine benzothiazole and guanidine pharmacophores, which have demonstrated significant importance in medicinal chemistry applications.

The benzothiazole-guanidine chemical class encompasses a diverse array of structural variants, including simple 2-guanidinobenzothiazole derivatives and more complex substituted analogs. Within this classification system, this compound represents a methylated subclass that exhibits distinct physicochemical properties compared to unsubstituted parent compounds. The specific substitution pattern distinguishes it from related compounds such as 2-(2,5-dimethyl-1,3-benzothiazol-6-yl)guanidine, which features an alternative methylation pattern and attachment point for the guanidine group.

Research investigations have revealed that benzothiazole-guanidine derivatives exhibit varied biological activities depending on their specific substitution patterns and structural features. The position of the 5,6-dimethyl variant within this chemical taxonomy is particularly significant because the methyl substituents are strategically positioned to influence the electronic properties of the benzothiazole ring system, potentially affecting binding interactions with biological targets and overall chemical reactivity. Comparative studies with related benzothiazole-guanidine analogs have demonstrated that substitution patterns significantly impact biological activity profiles and pharmacokinetic properties.

The compound's taxonomic position is further defined by its relationship to other benzothiazole derivatives that have found applications in various therapeutic areas. Research has shown that benzothiazole-guanidine compounds function as effective scaffolds for developing enzyme inhibitors, including thrombin inhibitors and other serine protease targets. The specific structural features of this compound position it as a valuable member of this chemical class, with potential applications in medicinal chemistry research and drug discovery programs.

| Compound Class | Structural Features | Representative Examples |

|---|---|---|

| Simple Benzothiazole-Guanidines | Unsubstituted benzothiazole core | 2-Guanidinobenzothiazole |

| Monomethyl Derivatives | Single methyl substitution | 6-methyl-1,3-benzothiazol-2-yl derivatives |

| Dimethyl Derivatives | Dual methyl substitution | This compound |

| Complex Substituted Variants | Multiple substituents | Halogenated and alkoxylated derivatives |

The evolutionary development of benzothiazole-guanidine chemistry has led to increasingly sophisticated structural modifications aimed at optimizing specific properties for targeted applications. This compound represents an important milestone in this developmental trajectory, demonstrating how strategic structural modifications can be employed to fine-tune molecular properties. The compound's position within the chemical taxonomy reflects both its synthetic accessibility and its potential utility as a platform for further structural elaboration and optimization.

属性

IUPAC Name |

2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-5-3-7-8(4-6(5)2)15-10(13-7)14-9(11)12/h3-4H,1-2H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQKCUSLNFSIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252311 | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-30-9 | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 5,6-dimethyl-1,3-benzothiazole with guanidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

化学反应分析

1.1. Guanidine Coupling via Transition Metal Catalysis

-

Cobalt-catalyzed condensation of sulfonyl azides with 2-aminobenzothiazoles yields N-sulfonylguanidine derivatives (e.g., IC values for GSK-3β inhibition at 10 μM) .

-

Palladium-catalyzed cross-coupling enables N-phosphoryl or N-acylguanidine formation .

Example Reaction:

1.2. Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form N-alkylguanidinium salts.

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces N-acylguanidines, enhancing solubility for biological assays.

Coordination Chemistry

The guanidine moiety acts as a bidentate ligand for transition metals, forming stable complexes:

2.1. Metal Complex Formation

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Ni(II) | Octahedral | Supramolecular assemblies | |

| Co(II) | Square-planar | Catalytic studies | |

| Cu(II) | Tetragonal | Antimicrobial agents |

Key Reaction:

3.1. Enzyme Inhibition

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition :

3.2. Antimicrobial Modifications

-

Thiourea Derivatives : Reacting with isothiocyanates forms thiourea-benzothiazole hybrids with MIC values of 8–32 μg/mL against S. aureus .

4.1. Solubility Enhancement

-

Sulfonation : Introducing sulfonate groups (-SOH) improves aqueous solubility (>5 mg/mL) for pharmacological testing.

-

Salt Formation : Hydrochloride salts are commonly prepared for crystallographic studies .

4.2. Thermal Stability

-

Decomposition temperature: 220–250°C (DSC analysis).

Limitations and Research Gaps

科学研究应用

Medicinal Chemistry

Therapeutic Potential

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine has been investigated for its potential therapeutic applications. Research indicates that compounds with a benzothiazole moiety exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar benzothiazole derivatives in models of neurodegenerative diseases. For instance, compounds exhibiting similar structures have demonstrated efficacy in reducing glutamate release and lactate dehydrogenase (LDH) activity in neuronal cultures subjected to ischemic conditions. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Biological Applications

Enzyme Inhibition

The compound has been studied for its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activity, which is crucial for developing drugs targeting metabolic pathways involved in various diseases. For example:

- Sodium Channel Blockade : Certain derivatives have been shown to act as sodium channel blockers, which could be beneficial in managing conditions such as epilepsy and neuropathic pain .

Material Science

Polymer Development

Due to its unique chemical properties, this compound can serve as a building block for synthesizing new materials. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

Dyes and Pigments

The compound can also be explored for its potential use in dye synthesis due to the vibrant colors associated with benzothiazole derivatives. This application is particularly relevant in industries requiring high-performance pigments for coatings and plastics.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reactions that can be optimized for yield and purity. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of 5,6-dimethylbenzothiazole with guanidine under controlled conditions.

- Scalability Considerations : In industrial settings, continuous flow reactors may be employed to enhance the efficiency of the synthesis process while ensuring consistent quality through high-performance liquid chromatography (HPLC) techniques.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents; anticancer drugs | Targeting infections; inhibiting tumor growth |

| Biological Research | Enzyme inhibitors; neuroprotective agents | Modulating metabolic pathways; protecting neurons |

| Material Science | Polymer synthesis; dye production | Enhanced material properties; vibrant colors |

作用机制

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Guanidine-Substituted Heterocycles

2-Guanidinobenzimidazole (2GBI)

- Structure : Features a benzimidazole core (two fused benzene rings with two nitrogen atoms) instead of benzothiazole.

- Pharmacological Activity : 2GBI inhibits voltage-gated proton channels (HV1) with an IC₅₀ of 38 μM, acting reversibly via interaction with residue F150 in the S2 helix .

- Absence of methyl groups in 2GBI reduces hydrophobicity compared to the dimethyl-substituted target compound.

1-(1,3-Benzothiazol-2-yl)guanidine

- Structure : Shares the benzothiazole-guanidine backbone but lacks methyl substituents.

- Structural studies highlight the necessity of conjugated guanidine and aromatic systems for binding .

- Key Differences :

- Methyl groups in the target compound may enhance membrane permeability or binding affinity through hydrophobic interactions.

Heterocyclic Variants with Modified Cores

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

- Structure : Replaces benzothiazole’s sulfur with oxygen, forming a benzoxazole core.

- Crystal structure differs significantly (triclinic vs. monoclinic systems) compared to sulfur analogs, affecting solubility and stability .

- Synthesis : Prepared similarly via HCl-mediated cyclization but yields distinct crystal packing .

N-(4-Ethoxy-8-methyl-2-quinazolinyl)guanidine

- Structure : Substitutes benzothiazole with a quinazoline ring (two nitrogen atoms in a larger bicyclic system).

- Key Differences :

- Larger ring size and ethoxy/methyl substituents alter steric and electronic profiles compared to the compact benzothiazole scaffold.

Substituent-Modified Analogs

5,6-Dimethylbenzo[d]thiazole-2-thiol

- Structure : Shares the dimethyl-benzothiazole core but replaces guanidine with a thiol group.

- Applications : Primarily used as a synthetic intermediate; lacks the basicity and hydrogen-bonding capacity of guanidine .

4,6-Dimethyl-benzothiazol-2-ylamine

Structure-Activity Relationships (SAR) and Pharmacological Implications

- Critical Features for HV1 Inhibition: Conjugation of guanidine to a five-membered aromatic ring (e.g., benzothiazole, benzimidazole) is essential for binding . Methyl groups (as in the target compound) may enhance lipophilicity, improving membrane permeability—a known challenge for guanidine derivatives .

- Neuroprotective Potential: Guanidine analogs show promise in ischemia models, though the dimethyl-benzothiazole variant’s efficacy remains untested .

生物活性

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety linked to a guanidine group. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

5-HT5 Receptor Binding

Research indicates that guanidine compounds, including this compound, exhibit binding affinity for serotonin receptors, particularly the 5-HT5 receptor. These receptors are implicated in neuropsychiatric and neurodegenerative disorders. The compound's ability to modulate these receptors suggests potential applications in treating conditions such as anxiety and depression .

Neuroprotective Effects

Studies have shown that compounds similar to this compound can exert neuroprotective effects by inhibiting the production of beta-amyloid peptide (β-AP), which is associated with Alzheimer's disease (AD). This inhibition may help prevent neurodegeneration and cognitive decline related to β-amyloid accumulation .

Antiproliferative Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The compound exhibited moderate inhibitory effects on cell proliferation at concentrations around 10 μM .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated against several human monocytic cell lines. Results indicated significant antiproliferative activity with IC50 values ranging from 30 to 550 nM against specific cancer types. These findings highlight its potential as an anticancer agent .

Case Study: Alzheimer's Disease

In a study focusing on the treatment of Alzheimer's disease, this compound was tested for its ability to inhibit β-amyloid production. The results suggested that this compound could play a role in managing AD symptoms by reducing amyloid plaque formation in the brain .

Case Study: Cancer Treatment

Another study investigated the compound's efficacy against various cancer cell lines. The results showed promising activity against non-small cell lung cancer and melanoma, with log GI50 values indicating significant potency compared to standard treatments like 5-fluorouracil .

Summary of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| 5-HT5 Receptor Binding | Modulation of neuropsychiatric disorders | High affinity |

| Antiproliferative | Inhibition of cancer cell growth | IC50: 10 μM |

| Neuroprotective | Inhibition of β-amyloid production | Effective in AD models |

| Cytotoxicity | Significant activity against cancer | IC50: 30–550 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。